REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6]2.Cl.[NH+]1C=CC=CC=1.O>CCOC(C)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH:8]([C:13]([OH:15])=[O:14])[CH2:7][CH2:6]2 |f:1.2|
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(OC2=CC1)C(=O)O
|
Name
|
pyridinium hydrochloride
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
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Type
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STIRRING
|
Details
|
shaken
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (50 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl solution (50 ml) and then dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCC(OC2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.84 mmol | |
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |